![molecular formula C10H10OS B8736672 2-(Benzo[b]thiophen-6-yl)ethanol](/img/structure/B8736672.png)
2-(Benzo[b]thiophen-6-yl)ethanol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(Benzo[b]thiophen-6-yl)ethanol is an organic compound that belongs to the class of benzothiophenes, which are sulfur-containing heterocyclic compounds. Benzothiophenes are known for their aromatic properties and are found in various natural and synthetic sources. This compound has a molecular formula of C10H10OS and is characterized by the presence of a thiophene ring fused to a benzene ring, with an ethanol group attached to the sixth position of the benzothiophene ring.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of benzo[b]thiophene-6-ethanol can be achieved through several methods. One common approach involves the condensation reaction of thioglycolic acid derivatives with α,β-acetylenic esters under basic conditions, generating 3-hydroxy-2-thiophene carboxylic derivatives . Another method includes the Paal-Knorr reaction, which involves the condensation of 1,4-dicarbonyl compounds with phosphorus pentasulfide (P4S10) as sulfurizing agents .
Industrial Production Methods
Industrial production of benzo[b]thiophene-6-ethanol typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of catalysts, such as palladium complexes, can enhance the efficiency of the synthesis process . Additionally, environmentally sustainable strategies, such as metal-free dehydration and sulfur cyclization of alkynols with elemental sulfur, have been developed to produce thiophene derivatives in good yields .
Análisis De Reacciones Químicas
Types of Reactions
2-(Benzo[b]thiophen-6-yl)ethanol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides and sulfones.
Reduction: Reduction reactions can convert the compound into dihydro derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups into the benzothiophene ring.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Hydrogen peroxide (H2O2), m-chloroperbenzoic acid (m-CPBA).
Reducing agents: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4).
Substitution reagents: Halogens (Cl2, Br2), organolithium reagents (RLi), Grignard reagents (RMgX).
Major Products
The major products formed from these reactions include sulfoxides, sulfones, dihydro derivatives, and various substituted benzothiophenes .
Aplicaciones Científicas De Investigación
2-(Benzo[b]thiophen-6-yl)ethanol has a wide range of scientific research applications, including:
Mecanismo De Acción
The mechanism of action of benzo[b]thiophene-6-ethanol involves its interaction with specific molecular targets and pathways. For example, benzothiophene derivatives have been shown to inhibit lipid peroxidation and act as potassium channel openers . The compound’s biological activities are attributed to its ability to interact with enzymes and receptors, modulating their functions and leading to therapeutic effects .
Comparación Con Compuestos Similares
2-(Benzo[b]thiophen-6-yl)ethanol can be compared with other similar compounds, such as:
Benzothiophene: An aromatic compound with a similar structure but lacking the ethanol group.
Thiophene: A simpler sulfur-containing heterocycle with a five-membered ring.
Benzofuran: An oxygen-containing analog of benzothiophene with a furan ring fused to a benzene ring.
The uniqueness of benzo[b]thiophene-6-ethanol lies in its specific substitution pattern, which imparts distinct chemical and biological properties compared to its analogs .
Propiedades
Fórmula molecular |
C10H10OS |
|---|---|
Peso molecular |
178.25 g/mol |
Nombre IUPAC |
2-(1-benzothiophen-6-yl)ethanol |
InChI |
InChI=1S/C10H10OS/c11-5-3-8-1-2-9-4-6-12-10(9)7-8/h1-2,4,6-7,11H,3,5H2 |
Clave InChI |
NANZJLLIORBGBU-UHFFFAOYSA-N |
SMILES canónico |
C1=CC(=CC2=C1C=CS2)CCO |
Origen del producto |
United States |
Synthesis routes and methods
Procedure details





Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

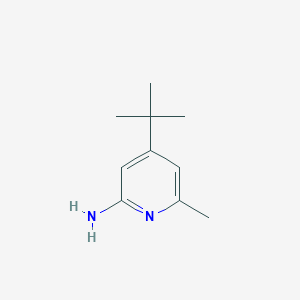
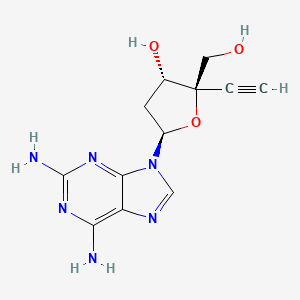

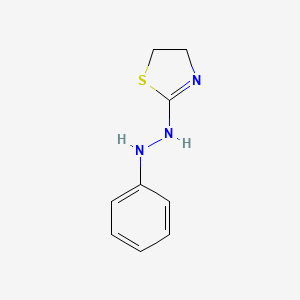
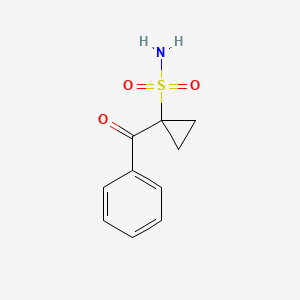
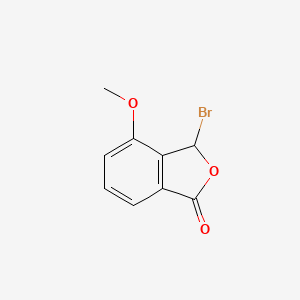
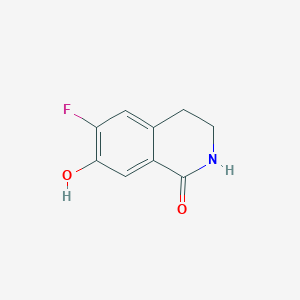
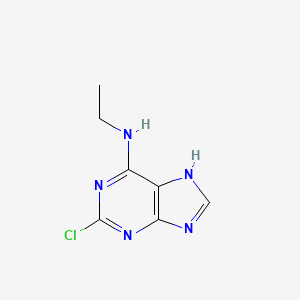
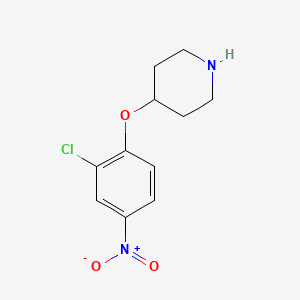

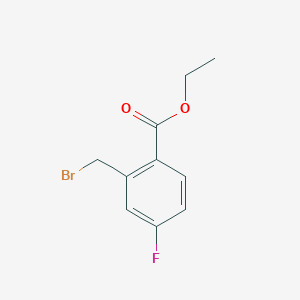
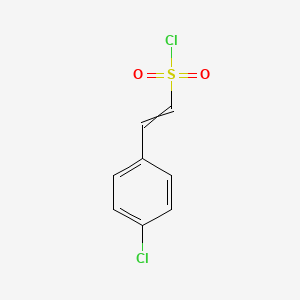
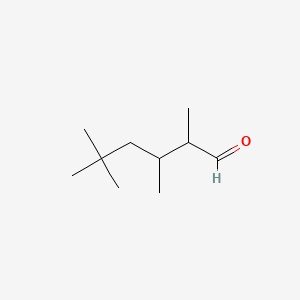
![1-methyl-1H-pyrrolo[2,3-b]pyridine-4-carbaldehyde](/img/structure/B8736683.png)
